molecular formula C5H9BrO B6596659 Propanal, 3-bromo-2,2-dimethyl- CAS No. 34795-31-8

Propanal, 3-bromo-2,2-dimethyl-

Cat. No.: B6596659
CAS No.: 34795-31-8
M. Wt: 165.03 g/mol
InChI Key: GVWHYUOSZCHDOR-UHFFFAOYSA-N
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Description

Propanal, 3-bromo-2,2-dimethyl-: is an organic compound with the molecular formula C5H9BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two methyl groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of propanal, 3-bromo-2,2-dimethyl- typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanal, 3-bromo-2,2-dimethyl- can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 3-bromo-2,2-dimethyl-1-propanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 3-bromo-2,2-dimethylpropanoic acid.

    Reduction: 3-bromo-2,2-dimethyl-1-propanol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propanal, 3-bromo-2,2-dimethyl- involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Propanal, 2-bromo-2-methyl-: Similar structure but with one less methyl group.

    Propanal, 3-chloro-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.

    Propanal, 3-iodo-2,2-dimethyl-: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom in propanal, 3-bromo-2,2-dimethyl- makes it more reactive in substitution reactions compared to its chloro and iodo analogs.

    Applications: Its specific reactivity profile makes it suitable for certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWHYUOSZCHDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446737
Record name Propanal, 3-bromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34795-31-8
Record name Propanal, 3-bromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanal, 3-bromo-2,2-dimethyl-
Reactant of Route 2
Propanal, 3-bromo-2,2-dimethyl-
Reactant of Route 3
Propanal, 3-bromo-2,2-dimethyl-
Reactant of Route 4
Propanal, 3-bromo-2,2-dimethyl-
Reactant of Route 5
Propanal, 3-bromo-2,2-dimethyl-
Reactant of Route 6
Propanal, 3-bromo-2,2-dimethyl-

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